molecular formula C23H22N4O3 B2616816 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 941876-37-5

2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2616816
CAS No.: 941876-37-5
M. Wt: 402.454
InChI Key: PWYSQSJUXDTXFQ-UHFFFAOYSA-N
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Description

2-[2-(4-Ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide is a chemical compound offered for research purposes. It belongs to the class of pyrazolo[1,5-a]pyrazin-4-one derivatives, which have been identified as a scaffold of interest in medicinal chemistry . Scientific literature indicates that structurally related compounds within this chemical class have demonstrated promising biological activity, including the inhibition of growth in certain lung cancer cell lines such as A549 and H322 in dosage-dependent manners . This suggests potential value for this compound class in oncological research. Researchers may find this compound valuable for screening in various biochemical and cellular assays to further explore its specific properties and potential applications. As with any compound of this nature, researchers are responsible for conducting their own experiments to determine its specific activity profile and mechanism of action. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and experimental procedures comply with local and institutional safety guidelines.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-3-30-19-10-6-17(7-11-19)20-14-21-23(29)26(12-13-27(21)25-20)15-22(28)24-18-8-4-16(2)5-9-18/h4-13,20-21,25H,3,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWPTSJPDPRYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide is a compound with notable potential in medicinal chemistry. This article reviews its biological activities, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H23N4O3
  • Molecular Weight : 410.45 g/mol
  • CAS Number : 941981-19-7

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antitumor and anti-inflammatory properties. Pyrazole derivatives, including this compound, have been recognized for their ability to inhibit various enzymes and pathways involved in disease processes.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting key signaling pathways:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in several cancers, particularly melanoma. Compounds similar to 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide have shown effectiveness against this target .
  • EGFR Inhibition : The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival in cancer cells .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects:

  • Cytokine Inhibition : Studies have shown that pyrazole derivatives can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response .

Structure-Activity Relationships (SAR)

The SAR of pyrazole compounds indicates that modifications to the phenyl rings and the acetamide group significantly influence biological activity:

ModificationEffect on Activity
4-Ethoxy substitutionIncreases lipophilicity and enhances cellular uptake
Acetamide groupEssential for maintaining inhibitory activity against target enzymes

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong potential as an anticancer agent .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests that it may be effective in a therapeutic setting.
  • Mechanistic Studies : Further research into the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation, highlighting its potential as an apoptosis inducer in therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused heterocyclic structure that enhances its biological activity. The molecular formula is C26H28N4O4C_{26}H_{28}N_{4}O_{4}, indicating a complex arrangement conducive to various interactions with biological targets.

Structural Features

  • Core Structure : The pyrazolo[1,5-a]pyrazine scaffold provides rigidity and planarity, essential for receptor binding.
  • Substituents : The presence of ethoxy and methyl phenyl groups contributes to the lipophilicity and overall reactivity of the compound.

Anticancer Applications

Recent studies highlight the potential of pyrazolo derivatives as anticancer agents. The compound's structure allows it to interact with various cellular pathways involved in tumorigenesis.

Case Studies

  • A study demonstrated that similar pyrazolo derivatives exhibited significant cytotoxicity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) .
  • Another investigation revealed that modifications to the pyrazolo core could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Enzymatic Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Pyrazolo derivatives are known to target enzymes critical for various metabolic processes.

Target Enzymes

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to reduced inflammation and pain, making these compounds valuable in pain management.
  • Protein Kinases : Targeting specific kinases can disrupt signaling pathways that promote tumor growth and metastasis.

Research Findings

Research indicates that compounds within this class can effectively inhibit COX enzymes, showcasing their dual role as anti-inflammatory and anticancer agents .

Photophysical Properties

The unique structure of this compound also lends itself to applications in material science, particularly in developing fluorescent probes for biological imaging.

Fluorescence Characteristics

  • Fluorophores : Pyrazolo derivatives have been synthesized as fluorophores due to their favorable photophysical properties, such as high quantum yields and stability.
  • Biomarker Applications : These compounds can serve as lipid droplet biomarkers in live cell imaging, providing insights into cellular metabolism and pathology .

Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds, enhancing their applicability in research settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound are highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazine/Pyrimidine Derivatives

Compound Name Core Structure R1 (Core Substituent) R2 (Acetamide Substituent) Notable Properties/Activities Source
Target Compound Pyrazolo[1,5-a]pyrazine 4-ethoxyphenyl 4-methylphenyl Not reported
2-[2-(4-ethoxyphenyl)-4-oxo-...-4-fluorophenyl Pyrazolo[1,5-a]pyrazine 4-ethoxyphenyl 4-fluorophenyl Enhanced polarity (F vs. CH₃)
2-[1-(4-fluorophenyl)-4-oxo-...-2-methoxyphenyl Pyrazolo[3,4-d]pyrimidine 4-fluorophenyl 2-methoxyphenyl Altered core conformation
Triazolo[1,5-a]pyrimidine derivatives Triazolo[1,5-a]pyrimidine Varied Oxygen/sulfur groups Antiviral (TMV inhibition up to 43%)
N-Substituted pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidine 4-methoxyphenyl Chloroacetamides Reactivity with nucleophiles

Key Observations:

Core Heterocycle Variations: The pyrazolo[1,5-a]pyrazine core (target compound) differs from pyrazolo[3,4-d]pyrimidine () in nitrogen positioning, affecting electron distribution and binding site compatibility. Triazolo[1,5-a]pyrimidine derivatives () exhibit antiviral activity, suggesting heterocycle-dependent bioactivity .

Substituent Effects :

  • Electron-Donating Groups : The 4-ethoxy group in the target compound may improve solubility compared to electron-withdrawing groups (e.g., 4-fluoro in ).
  • Aryl Acetamide Modifications :

  • 4-Fluorophenyl () increases polarity, possibly favoring target binding in hydrophilic environments.

Biological Activity Trends: While direct data for the target compound are absent, triazolo[1,5-a]pyrimidines with oxygen/sulfur substituents () show antiviral activity, suggesting that analogous pyrazolo-pyrazines may share similar modes of action .

Q & A

Q. What are the standard synthetic routes and critical steps for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Introduction of the ethoxyphenyl group via coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Cyclization : Formation of the pyrazolo[1,5-a]pyrazinone core using reflux conditions in polar aprotic solvents like DMF or DMSO .
  • Acetamide coupling : Reaction of intermediates with activated esters (e.g., chloroacetamide derivatives) in the presence of bases such as K₂CO₃ .
    Key Purification Steps : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of tautomeric equilibria (e.g., pyrazolo-pyrazinone ring proton assignments) .
  • X-ray Crystallography : SHELX programs (SHELXL, SHELXS) for resolving crystallographic data and validating bond lengths/angles .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and isotopic patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify potential targets, leveraging structural similarities to pyrazolo-pyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Temperature control : Lowering reaction temperatures (<80°C) during cyclization reduces side-product formation (e.g., dimerization) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl-aryl bonds .
  • Solvent optimization : Switching from DMF to acetonitrile improves acetamide coupling yields by 15–20% .

Q. How should researchers address contradictory bioactivity data across studies?

  • Dose-response validation : Replicate assays across multiple cell lines with standardized protocols to rule out cell-specific effects .
  • Metabolite profiling : LC-MS/MS to identify active metabolites or degradation products that may influence activity .
  • Target engagement studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities for suspected targets .

Q. What computational methods are effective for analyzing hydrogen-bonding patterns and tautomerism?

  • DFT calculations : Gaussian 16 with B3LYP/6-31G* basis sets to model tautomeric equilibria (e.g., keto-enol shifts in the pyrazinone ring) .
  • Graph set analysis : Categorize hydrogen-bonding motifs (e.g., Etter’s notation) to predict crystal packing and stability .
  • Molecular docking : AutoDock Vina for simulating interactions with biological targets (e.g., kinase ATP-binding pockets) .

Q. How can structural modifications enhance solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains at the acetamide nitrogen to improve aqueous solubility .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with labile esters or carbamates for enhanced membrane permeability .

Methodological Tables

Q. Table 1. Comparative Reaction Yields Under Different Catalytic Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃DMF806292
NaHTHF605588
Pd(PPh₃)₄CH₃CN707895

Q. Table 2. Key NMR Assignments for Core Structure

Proton Positionδ (ppm)MultiplicityCorrelation (HSQC/HMBC)
Pyrazinone C=O168.2-C-5, C-6
Ethoxyphenyl OCH₂CH₃1.34TripletC-4 (J = 7 Hz)

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